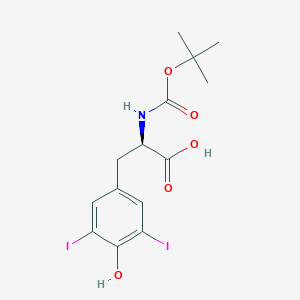

Boc-3,5-Diyodo-D-tirosina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

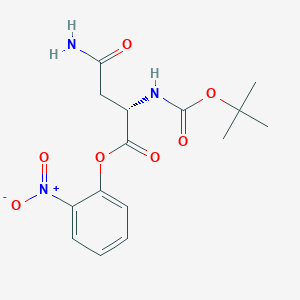

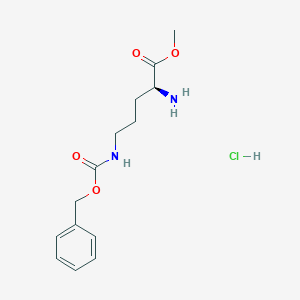

Boc-3,5-Diiodo-D-tyrosine is a derivative of the amino acid tyrosine, where the hydrogen atoms at the 3 and 5 positions of the phenyl ring are replaced by iodine atoms. The compound is further protected by a tert-butoxycarbonyl (Boc) group at the amino terminus. This compound is often used in peptide synthesis and has applications in various fields of scientific research.

Aplicaciones Científicas De Investigación

Boc-3,5-Diiodo-D-tyrosine has several applications in scientific research:

Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.

Biological Studies: The compound is used to study the effects of iodinated tyrosine derivatives on biological systems.

Medical Research: It is investigated for its potential role in thyroid hormone synthesis and metabolism

Mecanismo De Acción

Target of Action

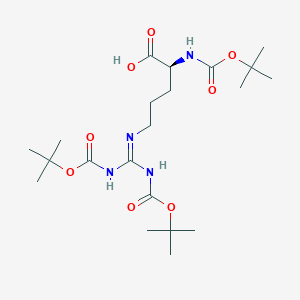

Boc-3,5-Diiodo-D-tyrosine is a derivative of 3,5-Diiodotyrosine . The primary targets of 3,5-Diiodotyrosine include cAMP-dependent protein kinase inhibitor alpha, cAMP-dependent protein kinase catalytic subunit alpha, Alpha-amylase G-6, Trypsin-1, Nickel-binding periplasmic protein, and Iodotyrosine dehalogenase 1 . These targets play crucial roles in various biochemical processes, including the regulation of cellular metabolism, protein synthesis, and enzymatic activity .

Mode of Action

It is known that 3,5-diiodotyrosine, from which boc-3,5-diiodo-d-tyrosine is derived, interacts with its targets to modulate their activity . This interaction can lead to changes in cellular processes, such as metabolism and protein synthesis .

Biochemical Pathways

3,5-Diiodotyrosine is involved in the biosynthesis of thyroid hormones . In this process, diiodotyrosine residues are coupled with other monoiodotyrosine or diiodotyrosine residues to form T4 or T3 thyroid hormones (Thyroxine and Triiodothyronine) . These hormones play a critical role in regulating metabolism, growth, and development .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound .

Result of Action

The molecular and cellular effects of Boc-3,5-Diiodo-D-tyrosine’s action are likely to be related to its influence on the targets and pathways mentioned above. By modulating the activity of its targets, Boc-3,5-Diiodo-D-tyrosine can potentially affect various cellular processes, including metabolism and protein synthesis .

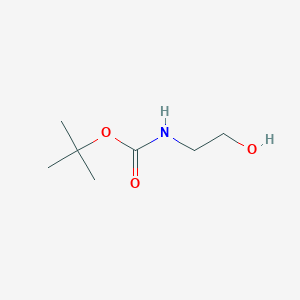

Action Environment

The action, efficacy, and stability of Boc-3,5-Diiodo-D-tyrosine can be influenced by various environmental factors. For instance, storage conditions can affect the stability of the compound . It is recommended to store Boc-3,5-Diiodo-D-tyrosine at 2-8 °C . Furthermore, the compound’s action and efficacy can be influenced by factors such as the physiological state of the organism, the presence of other compounds, and environmental conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

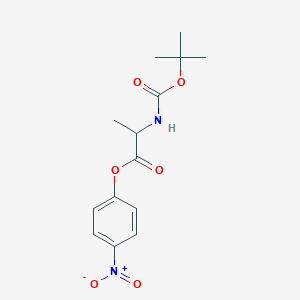

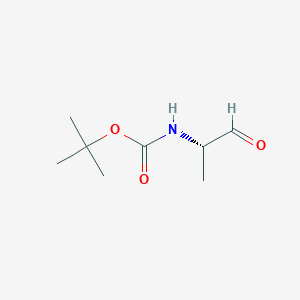

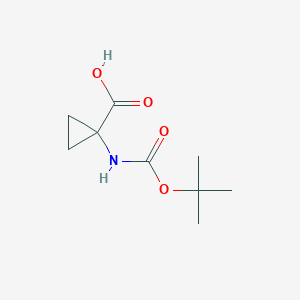

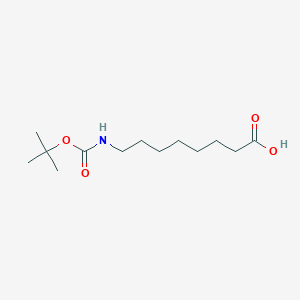

The synthesis of Boc-3,5-Diiodo-D-tyrosine typically begins with D-tyrosine. The hydroxyl group of tyrosine is first protected using a tert-butoxycarbonyl (Boc) group. The iodination of the phenyl ring at the 3 and 5 positions is then carried out using iodine and an oxidizing agent such as iodic acid or hydrogen peroxide .

Industrial Production Methods

Industrial production of Boc-3,5-Diiodo-D-tyrosine involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. The process includes the protection of the amino group, iodination, and purification steps to ensure high purity and quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Boc-3,5-Diiodo-D-tyrosine can undergo various chemical reactions, including:

Substitution Reactions: The iodine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The phenolic hydroxyl group can be oxidized or reduced depending on the reagents used.

Common Reagents and Conditions

Iodination: Iodine and an oxidizing agent (e.g., iodic acid, hydrogen peroxide).

Substitution: Nucleophiles such as thiols or amines can replace the iodine atoms under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atoms .

Comparación Con Compuestos Similares

Similar Compounds

3,5-Diiodotyrosine: A non-protected form of the compound used in thyroid hormone synthesis.

Boc-Tyrosine: A protected form of tyrosine without iodination.

Uniqueness

Boc-3,5-Diiodo-D-tyrosine is unique due to the presence of both the Boc protecting group and the iodine atoms. This combination allows for specific applications in peptide synthesis and biological studies that are not possible with other similar compounds .

Propiedades

IUPAC Name |

(2R)-3-(4-hydroxy-3,5-diiodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17I2NO5/c1-14(2,3)22-13(21)17-10(12(19)20)6-7-4-8(15)11(18)9(16)5-7/h4-5,10,18H,6H2,1-3H3,(H,17,21)(H,19,20)/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTUIJSMDTYBOLW-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)O)I)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C(=C1)I)O)I)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17I2NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10388346 |

Source

|

| Record name | Boc-3,5-Diiodo-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

533.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214630-08-7 |

Source

|

| Record name | Boc-3,5-Diiodo-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.